molecular formula C15H15FO4 B13846675 6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one

6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)-2H-chromen-2-one

Cat. No.: B13846675
M. Wt: 278.27 g/mol
InChI Key: FJSGJXHMXMOJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)chromen-2-one is a synthetic organic compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a 4-methylpentanoyl group at the 3rd position on the chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid . The starting material, 6-fluoro-4-hydroxy-2H-chromen-2-one, can be synthesized by reacting 1-(2,4-dihydroxyphenyl)ethanone with ethyl acetoacetate in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Pechmann condensation reactions under controlled conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the 4-methylpentanoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-fluoro-4-oxo-3-(4-methylpentanoyl)chromen-2-one.

    Reduction: Formation of 6-fluoro-4-hydroxy-3-(4-methylpentanol)chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological macromolecules, affecting their function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-4-hydroxy-2H-chromen-2-one: Lacks the 4-methylpentanoyl group, making it less lipophilic.

    4-Hydroxy-3-(4-methylpentanoyl)chromen-2-one: Lacks the fluorine atom, which may affect its biological activity.

    6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)benzopyran: Similar structure but with different substituents on the benzopyran ring.

Uniqueness

6-Fluoro-4-hydroxy-3-(4-methylpentanoyl)chromen-2-one is unique due to the combination of the fluorine atom, hydroxyl group, and 4-methylpentanoyl group on the chromen-2-one core. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C15H15FO4

Molecular Weight

278.27 g/mol

IUPAC Name

6-fluoro-4-hydroxy-3-(4-methylpentanoyl)chromen-2-one

InChI

InChI=1S/C15H15FO4/c1-8(2)3-5-11(17)13-14(18)10-7-9(16)4-6-12(10)20-15(13)19/h4,6-8,18H,3,5H2,1-2H3

InChI Key

FJSGJXHMXMOJLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)C1=C(C2=C(C=CC(=C2)F)OC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.